6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exhibit its therapeutic effects by inhibiting specific enzymes and signaling pathways that play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can modulate various biochemical and physiological processes in the body. It has been found to regulate the expression of genes involved in inflammation, tumor growth, and cell proliferation. It has also been shown to regulate glucose metabolism and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. Some future directions for research include studying its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods for this compound.
Conclusion
In conclusion, 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antitumor, and antimicrobial properties, as well as its potential as a therapeutic agent for various diseases, make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl alcohol and 4-fluorobenzyl alcohol with 1,2,4-triazole-3-thiol in the presence of a base catalyst. The resulting product is a white crystalline compound that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
The 6-[(4-Chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C17H12ClFN4O2S |
---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
6-[(4-chlorophenoxy)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4O2S/c18-11-1-5-13(6-2-11)25-10-16-22-23-15(20-21-17(23)26-16)9-24-14-7-3-12(19)4-8-14/h1-8H,9-10H2 |
InChI-Schlüssel |
FJTJEKUTXLOPCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.